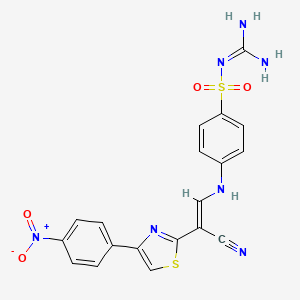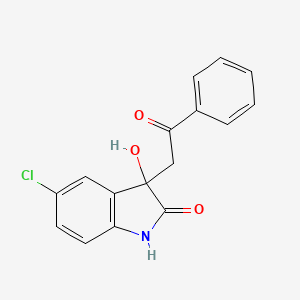
5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound features a chloro group, a hydroxy group, and a phenylethyl group attached to an indolin-2-one core, making it a unique structure with potential biological significance.
Wirkmechanismus
Target of Action
The primary target of 5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one is the angiotensin-converting enzyme 2 (ACE2) receptor . This receptor plays a crucial role in the cellular entry of SARS-CoV-2, the virus responsible for COVID-19 .
Mode of Action
This compound selectively interferes with the binding of the SARS-CoV-2 spike receptor-binding domain (RBD) to the host ACE2 receptor . It achieves this with a 50% inhibitory concentration (IC50) of 0.26 μM . Molecular docking studies reveal that this compound preferentially binds within the ACE2 receptor-binding site in a region distinct from where spike mutations in SARS-CoV-2 variants occur .
Biochemical Pathways
Its ability to disrupt ace2 interactions with the rbds from various sars-cov-2 variants suggests it may influence pathways related to viral entry and infection .
Result of Action
The primary result of the action of this compound is the disruption of the interaction between the SARS-CoV-2 spike protein and the host ACE2 receptor . This disruption potentially inhibits the entry of the virus into host cells, thereby preventing infection .
Biochemische Analyse
Biochemical Properties
5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has been found to selectively interfere with the binding of the SARS-CoV-2 spike receptor-binding domain (RBD) to the host angiotensin-converting enzyme 2 (ACE2) receptor . This interaction is crucial for the cellular entry of SARS-CoV-2 .
Cellular Effects
In cellular contexts, this compound has been shown to disrupt ACE2 interactions with the RBDs from beta, delta, lambda, and omicron variants of SARS-CoV-2 . This suggests that it could potentially inhibit multiple SARS-CoV-2 variants, including those capable of circumventing vaccine and immune responses .
Molecular Mechanism
Molecular docking studies have revealed that this compound preferentially binds within the ACE2 receptor-binding site in a region distinct from where spike mutations in SARS-CoV-2 variants occur . This suggests that it exerts its effects at the molecular level by disrupting the binding interactions between the SARS-CoV-2 spike protein and the ACE2 receptor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one typically involves the reaction of 5-chloroisatin with phenylacetic acid derivatives under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the indolin-2-one core . The process may involve multiple steps, including condensation, cyclization, and oxidation reactions to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indolin-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as HIV and cancer.
Industry: Utilized in the development of new materials and chemical processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one: Unique due to its specific substitution pattern.
3-Hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one: Lacks the chloro group, which may affect its biological activity.
5-Chloro-3-hydroxyindolin-2-one: Lacks the phenylethyl group, which may influence its therapeutic potential
Uniqueness
The presence of both the chloro and phenylethyl groups in this compound contributes to its unique chemical and biological properties. These substitutions can enhance its binding affinity to molecular targets and improve its therapeutic efficacy compared to similar compounds .
Eigenschaften
IUPAC Name |
5-chloro-3-hydroxy-3-phenacyl-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-11-6-7-13-12(8-11)16(21,15(20)18-13)9-14(19)10-4-2-1-3-5-10/h1-8,21H,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRURBYBWMWNNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
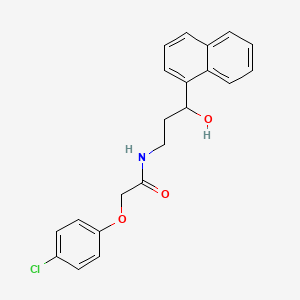
![N-(3-chloro-4-fluorophenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B3018126.png)
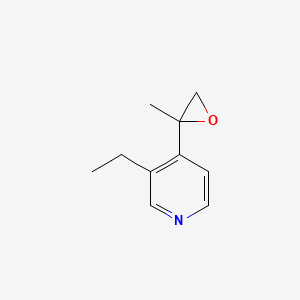
![2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolan-3-yl]acetic acid](/img/structure/B3018133.png)
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-isopropylurea](/img/structure/B3018134.png)
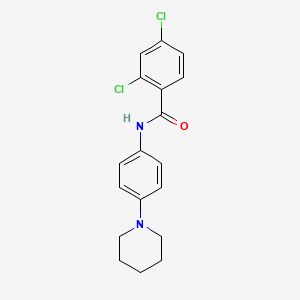
![3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B3018136.png)
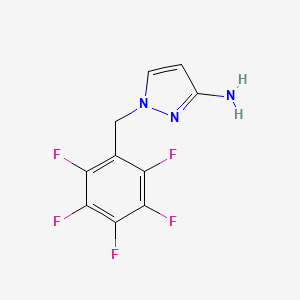
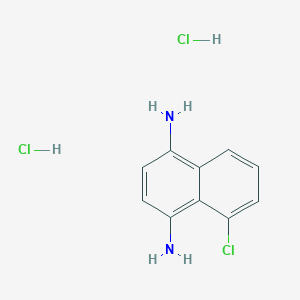
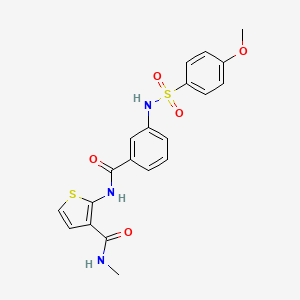
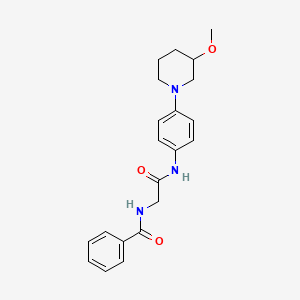
![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3018142.png)
![2-Isopropyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3018143.png)
